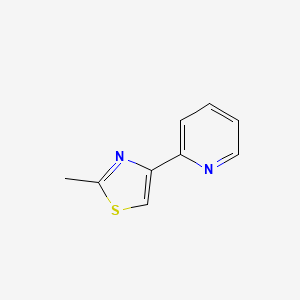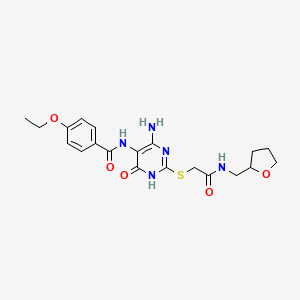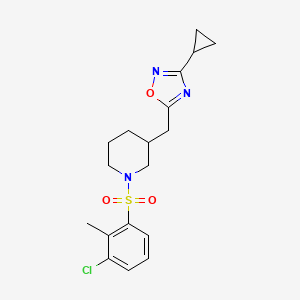
2-Methyl-4-(2-pyridyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(2-pyridyl)thiazole is a synthetic intermediate useful for pharmaceutical synthesis . It is a heterocyclic compound with a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(2-pyridyl)thiazole can be represented by the linear formula C9H8N2S . The SMILES string representation is Cc1nc(cs1)-c2ccccn2 .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
2-Methyl-4-(2-pyridyl)thiazole and its analogues have shown promising results in anticancer research. A study found that a thiazole analogue exhibited significant anti-proliferative activity against various human carcinoma cell lines, including liver, breast, and colon cancer cells. The mechanism involves inhibiting enzymes like SOD and CYP2A6 in the liver, suggesting its potential as a liver-specific anticancer agent (Amin et al., 2017). Furthermore, novel pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity towards various cancer cell lines and could be potential anticancer agents (Ivasechko et al., 2022). Additionally, derivatives containing pyridyl and thiazole moieties have shown selective cytotoxicity to cancer cell lines, including liver cancer, in vitro and in vivo (Silva et al., 2017).
Antimicrobial and Antifungal Effects
Some derivatives of 2-Methyl-4-(2-pyridyl)thiazole have exhibited potent antimicrobial and antifungal properties. For instance, a study reported the synthesis of novel thiazoles with significant in vitro antimicrobial activity against various human pathogenic strains and comparable antifungal activity to amphotricin B against certain fungi (Bondock et al., 2013). Additionally, various derivatives synthesized in a study showed significant antibacterial activity against Gram-positive bacteria and remarkable antioxidant activity (Tay et al., 2022).
Corrosion Inhibition
2-Methyl-4-(2-pyridyl)thiazole has been studied for its potential as a corrosion inhibitor. Research exploring the application of a thiazole derivative as a corrosion inhibitor for mild steel found it effective in various acidic solutions, suggesting its utility in protecting metal surfaces (Yüce et al., 2014).
Other Applications
The compound has also been utilized in other areas such as the synthesis of pyridylthiazoles with anticholinergic antisecretory activity (Kosáry et al., 1989), as well as in the development of fluorescent sensors for detecting specific metal ions (Wang et al., 2016). Additionally, the coordination chemistry involving derivatives of 2-Methyl-4-(2-pyridyl)thiazole has been extensively studied (Klingele & Brooker, 2003).
Safety and Hazards
2-Methyl-4-(2-pyridyl)thiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-methyl-4-pyridin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-7-11-9(6-12-7)8-4-2-3-5-10-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRDDRNVMGAKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(2-pyridyl)thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~4~-(4-methoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2561064.png)


![1-Hexyl-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2561068.png)

![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2561075.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2561077.png)
![N-(1-cyano-1-methylethyl)-2-[(3-ethynylphenyl)[(methylcarbamoyl)methyl]amino]-N-methylacetamide](/img/structure/B2561078.png)
![3,3'-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2561079.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2561083.png)

